molecular formula C11H5F12NO2 B13129880 2,2'-(Pyridine-3,5-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol)

2,2'-(Pyridine-3,5-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol)

Cat. No.: B13129880
M. Wt: 411.14 g/mol
InChI Key: HNRUXCPLONENTM-UHFFFAOYSA-N
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Description

2,2’-(Pyridine-3,5-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol) is a fluorinated organic compound characterized by the presence of a pyridine ring substituted at the 3 and 5 positions with 1,1,1,3,3,3-hexafluoropropan-2-ol groups. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Pyridine-3,5-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol) typically involves the reaction of pyridine derivatives with hexafluoropropanol. One common method includes the use of hydrogen fluoride and isopropanol to produce 1,1,1,3,3,3-hexafluoropropan-2-ol, which is then reacted with a pyridine derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as distillation and recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Pyridine-3,5-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The fluorine atoms in the hexafluoropropanol groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

2,2’-(Pyridine-3,5-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Pyridine-3,5-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol) involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Pyridine-3,5-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol) is unique due to its combination of a pyridine ring and highly fluorinated alcohol groups. This structure imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable in specialized applications.

Properties

Molecular Formula

C11H5F12NO2

Molecular Weight

411.14 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-[5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)pyridin-3-yl]propan-2-ol

InChI

InChI=1S/C11H5F12NO2/c12-8(13,14)6(25,9(15,16)17)4-1-5(3-24-2-4)7(26,10(18,19)20)11(21,22)23/h1-3,25-26H

InChI Key

HNRUXCPLONENTM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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